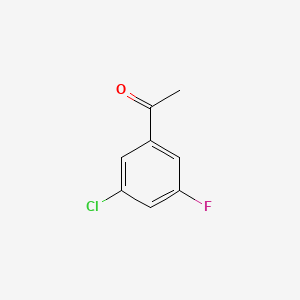

3'-Chloro-5'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKHCVHYQNGCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373933 | |

| Record name | 3'-Chloro-5'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-52-7 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-5'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-5-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3'-Chloro-5'-fluoroacetophenone

Abstract

3'-Chloro-5'-fluoroacetophenone (CAS No. 842140-52-7) is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the fields of medicinal chemistry and agrochemical development. Its unique 1,3,5-substitution pattern on the phenyl ring, featuring two distinct electron-withdrawing halogens and a meta-directing acetyl group, imparts a nuanced reactivity profile that is highly valuable for the construction of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, a predictive overview of its spectroscopic characteristics, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic ketone. The nomenclature designates a chloro group at the 3' position and a fluoro group at the 5' position relative to the acetyl substituent on the benzene ring.

| Property | Value | Reference(s) |

| CAS Number | 842140-52-7 | [1][2] |

| IUPAC Name | 1-(3-chloro-5-fluorophenyl)ethanone | [3] |

| Synonyms | 3-Chloro-5-fluoroacetophenone | [1] |

| Molecular Formula | C₈H₆ClFO | [1][3] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1][4] |

| Melting Point | 51 - 55 °C | [1] |

| Boiling Point | 94 °C at 1.7 mmHg | [2] |

| Solubility | Soluble in diethyl ether | [2] |

Molecular Structure and Spectroscopic Analysis

As of the date of this guide, specific experimental data from X-ray crystallography for this compound is not available in the public domain. Therefore, a definitive analysis of bond lengths and angles is precluded. However, a comprehensive understanding of its electronic and molecular structure can be derived from a predictive analysis of its spectroscopic profile, based on established principles and data from analogous compounds.

Predicted Spectroscopic Profile

The following data are predicted based on the known effects of the constituent functional groups and spectral data from similar structures, such as 3'-chloroacetophenone and various fluoroacetophenones.[4][5][6]

| Spectroscopy | Predicted Feature | Rationale and Explanation |

| ¹H NMR | Methyl Protons (H₃): ~2.6 ppm (singlet, 3H)Aromatic Protons (H₃): 7.3-7.8 ppm (3 distinct multiplets, 1H each) | The methyl protons are adjacent to a carbonyl, resulting in a downfield singlet. The three aromatic protons will appear as distinct signals due to the lack of symmetry. They will exhibit complex splitting (triplet or doublet of doublets) from coupling to each other and potentially long-range coupling to the fluorine atom. |

| ¹³C NMR | ~8 Signals Total: C=O: ~195-197 ppmC-Cl: ~135 ppmC-F: ~162 ppm (doublet, large ¹JC-F)C-H (Aromatic): ~115-130 ppmCH₃: ~26 ppm | The carbonyl carbon is the most deshielded. The carbon directly bonded to fluorine will show a characteristic large one-bond coupling constant (¹JC-F). The carbon bonded to chlorine will also be significantly downfield. The remaining aromatic carbons and the methyl carbon will appear in their expected regions. |

| IR Spectroscopy | C=O Stretch: 1690-1710 cm⁻¹ (strong, sharp)C-H (Aromatic): 3050-3100 cm⁻¹ (medium)C-H (Aliphatic): 2900-3000 cm⁻¹ (medium)C=C (Aromatic): 1475-1600 cm⁻¹ (multiple, medium)C-F Stretch: 1100-1250 cm⁻¹ (strong)C-Cl Stretch: 700-800 cm⁻¹ (strong) | The most prominent peak will be the strong carbonyl stretch. The positions of the C-H and C=C stretches are characteristic of substituted aromatic ketones. The carbon-halogen stretches are also expected to be strong and clearly visible in the fingerprint region.[7][8][9] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 172/174 (3:1 ratio)Base Peak: m/z 157/159 ([M-CH₃]⁺)Other Fragments: m/z 129/131 ([M-CH₃-CO]⁺) | The molecular ion peak will exhibit the characteristic 3:1 isotope pattern for a single chlorine atom. The most favorable fragmentation is the alpha-cleavage of the methyl group to form a stable acylium ion, which will be the base peak.[10][11] Subsequent loss of a neutral carbon monoxide (CO) molecule is a common secondary fragmentation pathway for acylium ions.[12] |

Synthesis Protocol: Electrophilic Aromatic Substitution

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.[13][14] This reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated in situ and attacks the electron-rich aromatic ring.

Causality in Experimental Design

The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical. It coordinates to the acylating agent (acetyl chloride), polarizing the C-Cl bond and facilitating the formation of the highly electrophilic acylium ion [CH₃CO]⁺.[15][16][17] The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water, which would quench the catalyst and terminate the reaction. The reaction is also highly exothermic, necessitating careful temperature control to prevent side reactions and ensure regioselectivity. The meta-substitution pattern of the product is dictated by the directing effects of the chloro and fluoro substituents on the starting material.

Proposed Experimental Protocol

Reaction: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is a direct consequence of the electronic properties of its substituents, which create multiple sites for chemical modification.[18]

Electronic Landscape and Reactivity Sites

The molecule's reactivity is governed by an interplay of inductive and resonance effects:

-

Acetyl Group: A powerful electron-withdrawing and deactivating group that directs incoming electrophiles to the meta positions (C2', C4', C6').

-

Chlorine and Fluorine: Both are electron-withdrawing via induction but electron-donating via resonance. They are ortho-, para-directors. However, as the ring is already strongly deactivated by the acetyl group, further electrophilic aromatic substitution is generally disfavored.

-

Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

-

Alpha-Protons: The protons on the methyl group are acidic (pKa ~19-20 in DMSO) and can be removed by a suitable base to form an enolate, which is a potent nucleophile.

Caption: Key reactivity sites on the this compound molecule.

Applications as a Synthetic Intermediate

This molecule is a cornerstone for building more complex structures, particularly in the pharmaceutical and agrochemical sectors.[1][18][19] Its utility stems from its role as a scaffold that can be elaborated through reactions at the ketone or by using it in condensation reactions.

-

Pharmaceutical Development: It serves as a starting material for synthesizing compounds with potential anti-inflammatory and analgesic properties.[18] For example, the ketone can be a handle for building heterocyclic rings, such as pyrazoles or isoxazoles, which are common motifs in bioactive molecules.

-

Agrochemical Formulations: It is used in the development of next-generation herbicides and pesticides.[19] The specific halogenation pattern can be crucial for tuning the biological activity and metabolic stability of the final active ingredient.

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is deliberately designed for synthetic versatility. The strategic placement of its chloro, fluoro, and acetyl substituents creates a unique electronic and steric environment, enabling chemists to perform selective modifications at multiple sites. While a full experimental characterization of its solid-state structure and spectroscopic properties remains to be published, predictive analyses based on established chemical principles provide a robust framework for its utilization. The synthetic protocol outlined herein, based on the well-established Friedel-Crafts acylation, offers a reliable and scalable route to this important building block, paving the way for innovation in drug discovery and crop protection.

References

- 1. Visualizer loader [nmrdb.org]

- 2. qingmupharm.com [qingmupharm.com]

- 3. 1-(3-Chloro-5-fluorophenyl)ethanone | 842140-52-7 [sigmaaldrich.com]

- 4. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 5. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 6. 3'-Chloroacetophenone(99-02-5) IR Spectrum [chemicalbook.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 11. asdlib.org [asdlib.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. nbinno.com [nbinno.com]

- 19. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of 3'-Chloro-5'-fluoroacetophenone

An In-depth Technical Guide to the Synthesis of 3'-Chloro-5'-fluoroacetophenone

This compound (CAS No: 842140-52-7) is a halogenated aromatic ketone that has emerged as a pivotal structural motif in modern chemistry.[1][2] Its true value lies not in its end-use, but in its role as a versatile chemical intermediate and a foundational building block for more complex molecules.[3] The specific arrangement of the chloro, fluoro, and acetyl groups on the phenyl ring imparts unique reactivity and electronic properties, making it a sought-after precursor in the synthesis of high-value compounds.[4]

In the pharmaceutical sector, this compound serves as a key starting material for novel drug candidates, particularly in the development of advanced anti-inflammatory and analgesic agents.[3][4] For the agrochemical industry, it is instrumental in creating next-generation herbicides and pesticides, where the halogen substituents can enhance the efficacy and metabolic stability of the active ingredients.[3][4]

This guide provides an in-depth analysis of the primary synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical logic, the rationale behind procedural choices, and the practical considerations essential for successful synthesis in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing any synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, this compound, we can identify the most strategic bond formations and, consequently, the most plausible synthetic strategies.

The two most logical disconnections are the carbon-carbon bonds linked to the carbonyl group:

-

Aryl-Acyl Bond Disconnection (Route A): This break suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where an acetyl group (CH₃CO⁺) is added to a 1-chloro-3-fluorobenzene ring.

-

Acyl-Methyl Bond Disconnection (Route B): This disconnection points towards a nucleophilic attack by a methyl group equivalent (e.g., from a Grignard reagent) on an activated carboxylic acid derivative, such as 3-chloro-5-fluorobenzoyl chloride.

dot graph TD { rankdir="RL"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Retrosynthetic analysis of this compound.", shape=plaintext, fontsize=10]

As we will explore, Route A is severely hampered by regioselectivity issues, making Route B and its variants the more scientifically sound and practical approaches.

Synthesis Pathway I: Friedel-Crafts Acylation - A Cautionary Analysis

The Friedel-Crafts acylation is a cornerstone of organic synthesis for preparing aryl ketones.[5][6][7] The reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

The Regioselectivity Challenge

A direct acylation of 1-chloro-3-fluorobenzene to produce the desired product is fundamentally flawed. Both chlorine and fluorine are ortho-, para-directing groups in electrophilic aromatic substitution.[8] This is because their electron-donating resonance effect (+M) outweighs their electron-withdrawing inductive effect (-I) in stabilizing the intermediate carbocation (arenium ion) at the ortho and para positions.

In 1-chloro-3-fluorobenzene, the positions ortho and para to the chlorine are 2, 4, and 6. The positions ortho and para to the fluorine are 2, 4, and 6. Therefore, electrophilic attack is overwhelmingly directed to these positions. The target position for forming this compound is between the two halogens, which is sterically hindered and electronically disfavored. Consequently, a direct Friedel-Crafts acylation would yield a mixture of unwanted isomers (primarily 2'-chloro-4'-fluoroacetophenone and 4'-chloro-2'-fluoroacetophenone), making this route impractical for isolating the target compound in acceptable purity or yield.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Regiochemical outcome of Friedel-Crafts acylation.", shape=plaintext, fontsize=10]

Synthesis Pathway II: Organometallic Acylation via Grignard Reagents

This strategy, corresponding to our retrosynthetic Route B, is a robust and highly effective method. It involves the preparation of a Grignard reagent from a suitable dihalofluorobenzene, followed by its reaction with an acetylating agent. A patent for a similar compound, 3-chloro-5-trifluoromethyl trifluoroacetophenone, utilizes a Grignard-based approach, highlighting its industrial relevance.[9]

Conceptual Workflow

The process begins by forming a nucleophilic organometallic species (the Grignard reagent) from a precursor like 1-bromo-3-chloro-5-fluorobenzene. This powerful nucleophile then attacks an electrophilic acetyl source to form the target ketone after an aqueous workup.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Part A: Preparation of 3-Chloro-5-fluorophenylmagnesium bromide

-

Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Place magnesium turnings (1.2 equivalents) into the flask. A small crystal of iodine can be added to activate the magnesium surface.[10]

-

Initiation: Prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and a color change.

-

Addition: Once the reaction begins, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

Part B: Acylation and Workup

-

Reaction Setup: In a separate flask under an inert atmosphere, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous THF and cool it to -10 °C to 0 °C using an ice-salt bath.

-

Grignard Addition: Slowly add the prepared Grignard reagent from Part A to the stirred acetyl chloride solution via a cannula or dropping funnel, maintaining the low temperature. This is crucial to prevent side reactions, such as the Grignard reagent attacking the newly formed ketone.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[11]

Causality and Trustworthiness: Why This Protocol Works

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[10] The use of oven-dried glassware, anhydrous solvents, and an inert atmosphere is non-negotiable for success.

-

Controlled Addition: Adding the Grignard reagent to the acylating agent at low temperatures minimizes the primary side reaction: the addition of a second equivalent of the Grignard reagent to the ketone product, which would form a tertiary alcohol.

-

Choice of Acetylating Agent: While acetyl chloride is common, using a Weinreb amide (N-methoxy-N-methylacetamide) can provide a more controlled reaction that stops cleanly at the ketone stage, preventing over-addition and often leading to higher yields.[10]

Synthesis Pathway III: Acylation via an Activated Carboxylic Acid

An elegant and highly practical alternative begins with 3-chloro-5-fluorobenzoic acid, which is a commercially available starting material.[][13] This pathway involves two main transformations: activating the carboxylic acid to a more reactive species (an acid chloride) and then introducing the methyl group.

Conceptual Workflow

This method circumvents the need to prepare a potentially unstable Grignard reagent from a specialized haloaromatic precursor, instead leveraging a stable and accessible carboxylic acid.

Detailed Experimental Protocol

Part A: Synthesis of 3-Chloro-5-fluorobenzoyl chloride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 3-chloro-5-fluorobenzoic acid (1.0 equivalent).

-

Reaction: Add thionyl chloride (SOCl₂) (2-3 equivalents), along with a catalytic amount of dimethylformamide (DMF).

-

Heating: Gently heat the mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-5-fluorobenzoyl chloride can often be used directly in the next step without further purification.

Part B: Reaction with an Organometallic Reagent

-

Setup: In a separate, dry, inert-atmosphere flask, prepare the organometallic reagent. For example, prepare methylmagnesium bromide as described in Pathway II.

-

Reaction: Cool the organometallic reagent and add a solution of the 3-chloro-5-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous solvent dropwise. To ensure the reaction stops at the ketone, a less reactive organometallic like dimethylcadmium (an organocadmium reagent) or the use of a copper catalyst (e.g., CuI) with the Grignard reagent is highly recommended.

-

Workup and Purification: The workup and purification steps are analogous to those described in Pathway II.

Comparative Analysis of Viable Synthesis Pathways

The choice of a synthetic route depends on factors such as scale, cost, safety, and available equipment. Both organometallic pathways are superior to the direct Friedel-Crafts acylation.

| Feature | Pathway II: Grignard Reagent | Pathway III: Activated Carboxylic Acid |

| Starting Material | 1-Bromo-3-chloro-5-fluorobenzene | 3-Chloro-5-fluorobenzoic Acid |

| Material Availability | More specialized, may need to be synthesized. | Commercially available and relatively inexpensive. |

| Number of Steps | 1 (if starting material is available) | 2 (Activation + Acylation) |

| Key Reagents | Magnesium, Acetylating Agent | Thionyl Chloride, Organomethyl Reagent |

| Control & Side Reactions | Risk of over-addition to form tertiary alcohol. | Can be better controlled with milder organometallics (e.g., organocadmium). |

| Scalability | Good for both lab and industrial scale. | Excellent; avoids direct handling of potentially complex Grignard formations. |

| Overall Recommendation | Viable, but dependent on precursor availability. | Often the preferred route due to the accessible starting material and high degree of control. |

Conclusion

While several theoretical routes to this compound exist, practical and efficient synthesis hinges on strategies that circumvent the regioselectivity limitations of classical Friedel-Crafts acylation. The most reliable and scalable pathways involve organometallic reagents.

The Grignard-based acylation (Pathway II) offers a direct conversion but relies on a more specialized starting material. The activated carboxylic acid route (Pathway III) is arguably the more robust and versatile method for research and production environments, benefiting from a readily available precursor and offering excellent control over the key bond-forming step. For any drug development professional or research scientist, understanding the causality behind these pathway choices is paramount for achieving consistent, high-yield, and high-purity synthesis of this critical chemical building block.

References

- 1. This compound CAS#: 842140-52-7 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 13. 3-CHLORO-5-FLUOROBENZOIC ACID | 25026-64-6 [chemicalbook.com]

Spectroscopic Characterization of 3'-Chloro-5'-fluoroacetophenone: A Technical Guide

Introduction

3'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a versatile building block in the synthesis of novel pharmaceutical agents and agrochemicals necessitates a thorough understanding of its structural and electronic properties.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is on the practical application of these techniques for the unambiguous identification and characterization of this compound, providing researchers with the foundational knowledge for its use in further synthetic applications. The molecular structure and key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [1][3] |

| CAS Number | 842140-52-7[1][3][4] |

| Appearance | White to light yellow powder or crystal[1][4] |

| Melting Point | 51 - 55 °C[1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and acetyl substituents. Electron-donating groups tend to shift signals upfield, while electron-withdrawing groups shift them downfield.[5]

Predicted ¹H NMR Data (CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2' | ~7.8 | t | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 |

| H-4' | ~7.5 | dt | J(H-H) ≈ 8.0, J(H-F) ≈ 2.5 |

| H-6' | ~7.6 | ddd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5, J(H-H) ≈ 2.5 |

| CH₃ | ~2.6 | s | - |

Note: These are estimated values. Actual chemical shifts may vary.

The aromatic region will display a complex pattern due to both proton-proton and proton-fluorine couplings. The fluorine atom will couple with the ortho and meta protons, leading to additional splitting.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the chloro, fluoro, and acetyl groups. These effects can be estimated using additivity rules for substituted benzenes.[6][7]

Predicted ¹³C NMR Data (CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~196 |

| C-1' | ~139 |

| C-2' | ~115 (d, J(C-F) ≈ 25 Hz) |

| C-3' | ~135 (d, J(C-F) ≈ 3 Hz) |

| C-4' | ~125 (d, J(C-F) ≈ 9 Hz) |

| C-5' | ~162 (d, J(C-F) ≈ 250 Hz) |

| C-6' | ~119 (d, J(C-F) ≈ 22 Hz) |

| CH₃ | ~27 |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

The carbon directly attached to the fluorine atom (C-5') will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

Experimental Protocol for NMR Data Acquisition

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR chemical shift prediction of benzenes [stenutz.eu]

- 7. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 3'-Chloro-5'-fluoroacetophenone in Modern Synthesis

An In-Depth Technical Guide to the Physical Properties of 3'-Chloro-5'-fluoroacetophenone

This compound, identified by CAS Number 842140-52-7, is a halogenated aromatic ketone that has emerged as a cornerstone intermediate in various sectors of chemical science.[1][2][3] Its molecular structure, featuring a strategic arrangement of chloro and fluoro substituents on the acetophenone framework, imparts unique reactivity and makes it a highly valuable building block.[4][5] This compound is instrumental in the synthesis of complex molecules, finding significant application in pharmaceutical development for creating novel anti-inflammatory and analgesic drugs.[4][5][6] Furthermore, its utility extends to the agrochemical industry for the formulation of potent herbicides and pesticides, and into material science for the development of specialized polymers.[4][5]

Given its pivotal role as a precursor, a comprehensive understanding of its physical properties, such as melting point and solubility, is not merely academic. These parameters are critical for researchers, process chemists, and formulation scientists, as they directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the end product. This guide provides an in-depth analysis of these core physical properties, grounded in established experimental methodologies, to empower scientists in their research and development endeavors.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These data points serve as a critical baseline for experimental design and process optimization.

| Property | Value | Source(s) |

| CAS Number | 842140-52-7 | [1][2][4][6][7] |

| Molecular Formula | C₈H₆ClFO | [1][2][4][6][7] |

| Molecular Weight | 172.58 g/mol | [1][4][6][7] |

| Appearance | White to light yellow powder or crystal | [4][6] |

| Melting Point | 51 - 55 °C | [4][6][7] |

| Boiling Point | 94 °C at 1.7 mmHg | [1][7] |

| Solubility | Soluble in diethyl ether | [1][7] |

In-Depth Analysis of Key Physical Parameters

Melting Point: A Barometer of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow range. The reported melting range for this compound is 51-55 °C .[4][6][7]

Scientific Rationale: The melting point is a direct reflection of the strength of the intermolecular forces holding the crystal lattice together. The presence of polar carbon-halogen bonds (C-Cl and C-F) and the ketone group (C=O) in the molecule induces significant dipole-dipole interactions, which require a moderate amount of thermal energy to overcome.

Practical Implications: The sharpness of the melting range is a reliable indicator of purity. A pure sample will typically exhibit a sharp melting range of 0.5-1.5 °C.[8] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8] Therefore, meticulous melting point determination is a fundamental quality control step to validate the purity of a synthesized or procured batch of this intermediate.

Solubility: The Key to Application and Synthesis

Solubility defines the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. While quantitative data across a wide range of solvents is limited in publicly available literature, this compound is reported to be soluble in diethyl ether.[1][7]

Scientific Rationale: The principle of "like dissolves like" governs solubility behavior. As a molecule with both polar (ketone, halogens) and nonpolar (aromatic ring) characteristics, its solubility profile is nuanced.

-

Organic Solvents: Its solubility in diethyl ether, a relatively nonpolar organic solvent, is expected. It is also anticipated to be soluble in other common organic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF), which are frequently used in organic synthesis.

-

Aqueous Solvents: Due to the dominance of the nonpolar benzene ring and the lack of hydrogen bond-donating groups, its solubility in water is expected to be low.[9] This is a critical consideration for pharmaceutical applications, where aqueous solubility can impact bioavailability, and in workup procedures during synthesis.

Practical Implications: Solubility data is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves both the starting materials and reagents to ensure a homogeneous reaction medium.

-

Purification: Designing crystallization and extraction procedures. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal for recrystallization.

-

Drug Formulation: For pharmaceutical development, understanding the aqueous solubility is the first step in designing a suitable drug delivery system.[10]

Authoritative Experimental Protocols

To ensure scientific rigor and reproducibility, the determination of these physical properties must follow standardized, self-validating protocols.

Protocol 1: Melting Point Determination via the Capillary Method

This method is the most common and reliable technique for determining the melting point of a solid organic compound.[11]

Causality and Principle: The protocol is designed to heat a small sample at a controlled, slow rate to ensure thermal equilibrium is maintained between the heating block, the thermometer, and the sample. This precision allows for the accurate observation of the temperature range over which the solid-to-liquid phase transition occurs.[11][12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and has been finely powdered using a mortar and pestle. Moisture or residual solvent can act as an impurity.[12]

-

Tap the open end of a glass capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The packed sample height should be 1-2 mm.[8][13]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[12]

-

-

Approximate Melting Point Determination:

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time and provides a target for the precise measurement.[8]

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

-

Prepare a fresh sample in a new capillary tube.

-

Set the starting temperature to ~15 °C below the expected melting point and a slow heating ramp rate of 1-2 °C per minute.[12]

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of solid melts into a transparent liquid.[12]

-

The melting range is reported as T₁ - T₂. For high-purity samples, two or more determinations should be performed to ensure consistency.

-

Protocol 2: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and basis in thermodynamic principles.[14]

Causality and Principle: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[14] By adding an excess of the solid, the solvent becomes saturated. Constant agitation at a controlled temperature for an extended period allows the system to reach its lowest energy state, where the rate of dissolution equals the rate of precipitation.[10][14]

Step-by-Step Methodology:

-

System Preparation:

-

In triplicate, add an excess amount of this compound to a series of sealed vials or flasks, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).[14] The excess solid is crucial to ensure saturation is achieved.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature shaker bath (e.g., at 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, the sample should be filtered (using a filter compatible with the solvent, e.g., PTFE) or centrifuged at high speed.[10]

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A standard calibration curve must be prepared for accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Report the solubility as an average of the triplicate measurements (e.g., in mg/mL or µg/mL) at the specified temperature and for the specific solvent used.

-

Conclusion

A precise characterization of the melting point and solubility of this compound is indispensable for its effective and safe utilization in scientific research and industrial manufacturing. The melting point serves as a critical quality attribute for purity assessment, while the solubility profile dictates its behavior in reaction media and formulation matrices. By employing the rigorous, standardized protocols detailed in this guide, researchers and drug development professionals can generate reliable, reproducible data, thereby accelerating innovation and ensuring the integrity of their work.

References

- 1. This compound | 842140-52-7 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 842140-52-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. 151945-84-5 CAS MSDS (4-CHLORO-3-FLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of 3'-Chloro-5'-fluoroacetophenone

Introduction

3'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a critical building block in modern organic synthesis.[1][2] Its strategic importance lies in its versatile reactivity, which is conferred by the interplay of the electron-withdrawing acetyl group and the two halogen substituents (chlorine and fluorine) on the aromatic ring.[3] This unique electronic and steric arrangement makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][4] This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 842140-52-7 | [1][5][6] |

| Molecular Formula | C₈H₆ClFO | [1][5][6] |

| Molecular Weight | 172.58 g/mol | [1][5][6] |

| Appearance | White to light yellow powder or crystal | [1][5] |

| Melting Point | 51 - 55 °C | [1][5] |

| Boiling Point | 94°C/1.7mm | [5] |

| Solubility | Soluble in diethyl ether | [5] |

Reactivity Analysis: The Influence of Substituents

The reactivity of the this compound core is dictated by the electronic effects of its substituents. The acetyl group is a moderate deactivator and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. The chlorine and fluorine atoms are also deactivating due to their inductive electron-withdrawing effects, but they are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. The interplay of these competing effects governs the regioselectivity of various reactions.

Caption: Electronic effects governing the reactivity of this compound.

Key Reaction Profiles

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring by replacing a hydrogen atom.[7] In this compound, the substitution pattern is influenced by the directing effects of the existing substituents. The acetyl group directs incoming electrophiles to the meta position (C5'), while the halogen atoms direct to the ortho and para positions (C2', C4', C6'). The combined effect typically leads to a mixture of products, with the major product depending on the specific electrophile and reaction conditions.

Common EAS Reactions:

-

Nitration: Introduction of a nitro group (-NO₂).

-

Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

-

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.[8]

Experimental Protocol: Nitration of this compound

This protocol describes a representative electrophilic aromatic substitution reaction. The causality behind the choice of reagents lies in the need for a potent electrophile (the nitronium ion, NO₂⁺), which is generated in situ from the reaction of nitric acid and sulfuric acid.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C. The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-nitration.

-

Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the product.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired nitrated product.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl group, leading to the substitution of a group attached to the carbonyl.[9][10] These reactions are fundamental for modifying the acetyl group and are widely used in the synthesis of various derivatives.

Mechanism Overview

The reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed.[12] The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides.[13]

Caption: General mechanism of nucleophilic acyl substitution.

Reduction of the Carbonyl Group

The ketone functionality in this compound can be readily reduced to a secondary alcohol. This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Experimental Protocol: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. Its selectivity for carbonyls over other functional groups like esters and amides makes it a valuable reagent.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl, 1M)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The portion-wise addition helps to control the evolution of hydrogen gas.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding secondary alcohol.

Condensation Reactions

The α-protons of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation and Claisen-Schmidt condensation, to form carbon-carbon bonds.[14] These reactions are pivotal for building more complex molecular scaffolds.

Example: Claisen-Schmidt Condensation

In a Claisen-Schmidt condensation, an enolate from an acetophenone reacts with an aldehyde that cannot enolize to form an α,β-unsaturated ketone (a chalcone).

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.[4]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][2] The presence of halogen atoms can enhance the lipophilicity and metabolic stability of drug candidates.[15][16]

-

Agrochemicals: This compound is utilized in the development of potent and selective herbicides and pesticides.[1][4]

Conclusion

This compound is a highly versatile and reactive building block with significant applications in organic synthesis. A comprehensive understanding of its reactivity profile, governed by the electronic and steric effects of its substituents, is crucial for its effective utilization in the development of novel pharmaceuticals and agrochemicals. The experimental protocols provided in this guide offer a practical framework for harnessing the synthetic potential of this important intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 842140-52-7 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | 842140-52-7 [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jelsciences.com [jelsciences.com]

A Guide to the Synthetic Versatility of 3'-Chloro-5'-fluoroacetophenone: From Core Reactions to Advanced Research Applications

Abstract

3'-Chloro-5'-fluoroacetophenone is a strategically substituted aromatic ketone that serves as a highly versatile scaffold in modern synthetic chemistry. The presence of both chloro and fluoro groups on the phenyl ring imparts unique electronic properties and provides multiple points for diversification, making it an invaluable building block for the synthesis of complex molecules. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the potential research applications of this compound. Moving beyond a simple recitation of reactions, this document delves into the causal relationships behind experimental choices, provides detailed and self-validating protocols, and illuminates the path from this core intermediate to novel bioactive compounds and functional materials.

Introduction: The Strategic Importance of Halogenated Acetophenones

Halogenated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries.[1][2] The introduction of halogen atoms into a molecular framework can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[3] In this compound, the electron-withdrawing nature of both chlorine and fluorine atoms modulates the reactivity of the aromatic ring and the adjacent acetyl group. This unique electronic profile enhances its utility as a synthetic intermediate, enabling a range of chemical transformations crucial for the development of novel molecular entities.[1][2] This guide will provide a detailed exploration of these transformations and their potential applications.

Foundational Synthetic Transformations and Experimental Protocols

The chemical utility of this compound is centered around the reactivity of its acetyl group and the potential for further modification of the halogenated phenyl ring. This section details key synthetic transformations, providing robust and validated experimental protocols.

α-Halogenation: A Gateway to Heterocyclic Chemistry

A cornerstone of acetophenone chemistry is the halogenation of the α-carbon.[4][5] This reaction transforms the relatively inert methyl group into a reactive electrophilic site, paving the way for the construction of more complex molecular architectures, particularly heterocyclic systems.[6]

Causality in Experimental Design: Acid-catalyzed bromination is the preferred method for achieving selective mono-halogenation of the α-carbon.[4][5] The reaction proceeds through an enol intermediate, and the presence of an acid catalyst facilitates its formation.[4] Using a solvent such as acetic acid is advantageous as it serves as both a solvent and a catalyst.[4] The reaction is typically performed at or below room temperature to minimize the formation of di-brominated and other side products.

Detailed Experimental Protocol: Synthesis of 2-Bromo-3'-chloro-5'-fluoroacetophenone

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.00 g, 5.79 mmol) in 20 mL of glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. From the dropping funnel, add a solution of bromine (0.92 g, 5.79 mmol) in 5 mL of glacial acetic acid dropwise over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

-

Work-up and Isolation: Upon completion of the reaction, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and bromine. The solid is then washed with a small amount of cold hexane. Dry the product under vacuum to yield 2-Bromo-3'-chloro-5'-fluoroacetophenone as a solid.

Self-Validating System: The purity of the product can be confirmed by its melting point and spectroscopic analysis. In the ¹H NMR spectrum, the disappearance of the singlet corresponding to the methyl protons of the starting material and the appearance of a new singlet for the methylene protons of the product will confirm the successful transformation.

Visualization of α-Bromination Workflow:

Caption: α-Bromination of this compound

Hantzsch Thiazole Synthesis: Constructing Bioactive Scaffolds

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8][9] The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing this heterocyclic core from α-halo ketones and a thioamide source, such as thiourea.[6][10][11]

Expertise in Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol, which effectively dissolves both reactants.[7] Refluxing the reaction mixture provides the necessary activation energy for the cyclization and subsequent dehydration steps. The product often precipitates from the reaction mixture upon cooling or after basification to neutralize the hydrohalide salt of the aminothiazole.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3-chloro-5-fluorophenyl)thiazole

-

Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine 2-Bromo-3'-chloro-5'-fluoroacetophenone (1.00 g, 3.98 mmol) and thiourea (0.33 g, 4.38 mmol) in 20 mL of absolute ethanol.

-

Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting α-bromo ketone is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is basic (pH ~8-9). This will neutralize the HBr salt of the product and cause it to precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 2-Amino-4-(3-chloro-5-fluorophenyl)thiazole.

Self-Validating System: The identity and purity of the product can be verified by melting point determination, and ¹H and ¹³C NMR spectroscopy. Mass spectrometry will confirm the expected molecular weight.

Visualization of Hantzsch Thiazole Synthesis:

Caption: Hantzsch Synthesis of a 2-Aminothiazole Derivative

Reductive Amination: Accessing Substituted Phenethylamines

Reductive amination is a powerful and widely used method for the synthesis of amines.[12][13][14] This reaction involves the condensation of a ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Authoritative Grounding for Protocol: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[15] It is less reactive towards the starting ketone compared to other borohydrides, allowing for the efficient formation of the imine intermediate before reduction. The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

Detailed Experimental Protocol: Synthesis of N-Methyl-1-(3-chloro-5-fluorophenyl)ethanamine

-

Reaction Setup: To a solution of this compound (1.00 g, 5.79 mmol) in 20 mL of dichloromethane in a 50 mL round-bottom flask, add a solution of methylamine (2.0 M in THF, 3.5 mL, 7.0 mmol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.84 g, 8.69 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Isolation: Quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gctlc.org [gctlc.org]

- 13. youtube.com [youtube.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to 3'-Chloro-5'-fluoroacetophenone: A Cornerstone in Modern Synthesis

Abstract

3'-Chloro-5'-fluoroacetophenone, a halogenated aromatic ketone, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique substitution pattern on the aromatic ring imparts specific reactivity and properties, making it an invaluable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It further delves into its physicochemical properties, spectroscopic characterization, and significant applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Halogenated Ketones

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles. This compound (CAS No. 842140-52-7) is a prime example of a strategically designed synthetic intermediate that leverages these benefits.[1][2] The presence of both a chloro and a fluoro substituent on the aromatic ring, meta to the acetyl group, creates a unique electronic environment that guides its reactivity in subsequent synthetic transformations. This guide will explore the origins and synthetic evolution of this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 842140-52-7 | [1][4] |

| Molecular Formula | C₈H₆ClFO | [1][4] |

| Molecular Weight | 172.58 g/mol | [1][4] |

| Melting Point | 51-55 °C | [1][5] |

| Boiling Point | 94 °C at 1.7 mmHg | [2] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Solubility | Soluble in diethyl ether | [2] |

Spectroscopic Characterization

While a definitive, publicly available, complete set of spectra for this compound is not readily found in peer-reviewed journals, its spectral characteristics can be confidently predicted based on the analysis of closely related analogs such as 3'-chloroacetophenone, 3'-fluoroacetophenone, and 2',4'-dichloro-5'-fluoroacetophenone.[6][7][8][9][10][11][12][13][14][15]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic region would display complex multiplets for the three aromatic protons, influenced by both chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will feature a carbonyl carbon signal around 196 ppm. The methyl carbon will appear at approximately 26 ppm. The aromatic carbons will have distinct chemical shifts determined by the positions of the halogen substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 172, with a characteristic isotopic peak (M+2) at m/z 174, approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Discovery and Historical Synthesis

While the exact date and researchers associated with the first synthesis of this compound are not prominently documented in readily accessible literature, its emergence is intrinsically linked to the advancements in synthetic methodologies for halogenated aromatic compounds. The primary routes for its preparation are based on classical organic reactions, namely Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution reaction provides a direct and efficient pathway to this compound.[16][17]

Logical Synthesis Pathway: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation route to this compound.

Experimental Protocol: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[18]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Grignard Reaction: A Versatile Alternative

The Grignard reaction offers another powerful method for the synthesis of ketones. This approach involves the reaction of an organometallic (Grignard) reagent with a suitable electrophile.

Logical Synthesis Pathway: Grignard Reaction

Caption: Grignard reaction route to this compound.

Experimental Protocol: Grignard Reaction with 1-Bromo-3-chloro-5-fluorobenzene

This protocol is a representative procedure based on established methods for Grignard reactions.[19][20]

-

Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

-

Reaction with Acetylating Agent: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF.

-

Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The product is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by distillation or column chromatography.

Applications in Drug Discovery and Agrochemicals

This compound is a highly sought-after intermediate due to its utility in constructing more complex molecular architectures.[21]

Pharmaceutical Applications

The compound serves as a key precursor for the synthesis of a variety of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1][3] The chloro and fluoro substituents can enhance the binding affinity of the final drug molecule to its target and improve its metabolic stability.

Logical Relationship: From Intermediate to Potential Therapeutics

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 842140-52-7 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 842140-52-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3'-Chloroacetophenone(99-02-5) 13C NMR spectrum [chemicalbook.com]

- 7. 3'-Fluoroacetophenone(455-36-7) 13C NMR [m.chemicalbook.com]

- 8. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 11. 3'-Chloroacetophenone(99-02-5) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2'-Fluoroacetophenone(445-27-2) 13C NMR spectrum [chemicalbook.com]

- 14. 3'-Chloroacetophenone(99-02-5) MS spectrum [chemicalbook.com]

- 15. 3'-Chloroacetophenone(99-02-5) IR Spectrum [chemicalbook.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. websites.umich.edu [websites.umich.edu]

- 19. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 20. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3'-Chloro-5'-fluoroacetophenone

For the modern researcher and drug development professional, 3'-Chloro-5'-fluoroacetophenone (CAS No. 842140-52-7) presents a valuable scaffold in the synthesis of novel therapeutics and agrochemicals. Its unique halogenation pattern offers a versatile platform for molecular elaboration. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive research environment. This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established safety principles and data from analogous compounds.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. This knowledge informs storage, handling, and emergency response procedures.

| Property | Value | Reference(s) |

| CAS Number | 842140-52-7 | |

| Molecular Formula | C₈H₆ClFO | |

| Molecular Weight | 172.58 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 51-54°C | |

| Boiling Point | 94°C at 1.7 mmHg | |

| Solubility | Soluble in diethyl ether | |

| Storage Temperature | Room Temperature |

Hazard Assessment and GHS Classification

Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. For weighing and transferring the solid, a chemical fume hood is mandatory to prevent inhalation of dust particles.

-

Eyewash Stations and Safety Showers: Readily accessible and regularly maintained eyewash stations and safety showers are critical for immediate decontamination in the event of an exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or dust generation.

-

Skin Protection:

-

Lab Coat: A flame-resistant lab coat should be worn at all times to protect street clothing and skin from contamination.

-

Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposures and maintaining the integrity of the compound.

Handling

-

Avoid Dust Formation: As a solid, care must be taken to minimize the generation of dust during weighing and transfer. Use a spatula and weigh the compound on a tared weigh paper or in a suitable container within a chemical fume hood.

-

Grounding: To prevent static discharge, which could ignite flammable vapors (if a flammable solvent is in use), ensure all equipment is properly grounded.

-